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Compound of Interest

Compound Name: Methyl 3-bromo-4-formylbenzoate

Cat. No.: B582041

An In-depth Technical Guide to Methyl 3-bromo-
4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-bromo-4-
formylbenzoate, a key chemical intermediate in organic synthesis and drug discovery. The
document details its chemical structure, physicochemical properties, a detailed experimental
protocol for its synthesis, and its application in the synthesis of pharmaceutical agents.

Chemical Structure and IUPAC Name

Methyl 3-bromo-4-formylbenzoate is an aromatic compound containing a benzene ring
substituted with a methyl ester, a bromine atom, and a formyl (aldehyde) group.

IUPAC Name: methyl 3-bromo-4-formylbenzoate[1]
Chemical Structure:
e SMILES: COC(=0)C1=CC(=C(C=C1)C=0)Br[1]

« INChl: INChI=1S/COH7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/n2-5H, 1H3[1]

Physicochemical and Safety Data
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A summary of the key quantitative data for Methyl 3-bromo-4-formylbenzoate is presented in

the table below for easy reference and comparison.

Property Value Source
Molecular Formula CoH7BrOs [1]
Molecular Weight 243.05 g/mol [1]
CAS Number 90484-53-0 [1]
Off-white/faint yellow
Appearance . .
crystalline solid
Melting Point 76.8-77.6 °C

Boiling Point (Predicted)

326.0+27.0°C

Density (Predicted)

1.566 = 0.06 g/cm?

XLogP3

1.9

[1]

Safety Information:

Methyl 3-bromo-4-formylbenzoate is associated with the following hazard statements:

H302: Harmful if swallowed[1]
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment,

should be strictly followed when handling this compound.

Experimental Protocol: Synthesis of Methyl 3-
bromo-4-formylbenzoate
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This section details a representative experimental procedure for the synthesis of Methyl 3-
bromo-4-formylbenzoate starting from methyl 3-bromo-4-(dibromomethyl)benzoate.

Materials:

Methyl 3-bromo-4-(dibromomethyl)benzoate

e Acetone

 Silver nitrate (AgNO3)

o Water

o Ethyl acetate

e Brine (saturated NaCl solution)

e Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate

« Silica gel for column chromatography

Equipment:

e Round-bottom flask

e Magnetic stirrer

« Filtration apparatus (e.g., Buchner funnel)

e Separatory funnel

 Rotary evaporator

e Column chromatography setup

* NMR spectrometer and LC/MS for product characterization
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Procedure:

Reaction Setup: In a round-bottom flask, dissolve methyl 3-bromo-4-
(dibromomethyl)benzoate (1.0 eq) in acetone.

Addition of Reagents: Add a solution of silver nitrate (3.0 eq) in water to the flask.
Reaction: Stir the reaction mixture at room temperature for 1 hour, protecting it from light.
Work-up:

o Upon completion of the reaction, remove the precipitated silver salt by filtration.

o Dilute the filtrate with ethyl acetate.

o Wash the organic layer sequentially with brine, saturated sodium bicarbonate solution, and
water in a separatory funnel.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by silica gel column chromatography using a gradient of
ethyl acetate in hexane (e.g., 0-20%) as the eluent.

Characterization: The structure and purity of the resulting white solid, Methyl 3-bromo-4-
formylbenzoate, can be confirmed by *H NMR and LC/MS analysis.

Applications in Pharmaceutical Synthesis

Methyl 3-bromo-4-formylbenzoate is a valuable building block in the synthesis of more

complex molecules, particularly in the development of pharmaceutical agents. Its bifunctional

nature, possessing both an aldehyde and a methyl ester, allows for a variety of chemical

transformations.

One important application is its use as a precursor in the synthesis of substituted benzofurans

and other heterocyclic compounds, which are scaffolds present in many biologically active

molecules. The aldehyde group can undergo reactions such as Wittig olefination, reductive

amination, and condensation reactions, while the methyl ester can be hydrolyzed to a
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carboxylic acid or converted to an amide. The bromine atom provides a site for cross-coupling
reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.

Below is a diagram illustrating a logical workflow for the utilization of Methyl 3-bromo-4-
formylbenzoate as a key intermediate in a multi-step organic synthesis.
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Caption: Synthetic workflow from a precursor to a pharmaceutical target via Methyl 3-bromo-
4-formylbenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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